1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
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Overview
Description
1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position of the pyrazole ring and a hydroxyl group at the 2-position of the propan-2-ol moiety makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (K2CO3, NaH).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Ketones or aldehydes.
Reduction: De-brominated or de-hydroxylated products.
Scientific Research Applications
1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Lacks the hydroxyl and methylpropan-2-ol moieties.
1H-pyrazole: Lacks the bromine atom and the hydroxyl and methylpropan-2-ol moieties.
2-methylpropan-2-ol: Lacks the pyrazole ring and the bromine atom.
Uniqueness
1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unique due to the combination of the bromine-substituted pyrazole ring and the hydroxyl group on the methylpropan-2-ol moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUKCMFUEJBHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008510-87-9 |
Source
|
Record name | 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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